molecular formula C22H26FN5O3S2 B11053967 5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide

5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide

Cat. No. B11053967
M. Wt: 491.6 g/mol
InChI Key: JOSUWWGBGUVDNY-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a morpholine moiety, and a benzenesulfonamide group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the triazole ring.

    Sulfonamide Formation: The benzenesulfonamide group is typically introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-containing molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. The presence of the triazole ring and sulfonamide group suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, 5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methylbenzenesulfonamide: Lacks the triazole and morpholine moieties, making it less complex.

    4-phenyl-4H-1,2,4-triazole: Contains the triazole ring but lacks the sulfonamide and morpholine groups.

    Morpholine derivatives: These compounds contain the morpholine moiety but lack the triazole and sulfonamide groups.

Uniqueness

The uniqueness of 5-fluoro-2-methyl-N-(2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C22H26FN5O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

5-fluoro-2-methyl-N-[2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C22H26FN5O3S2/c1-17-7-8-18(23)15-20(17)33(29,30)24-9-14-32-22-26-25-21(16-27-10-12-31-13-11-27)28(22)19-5-3-2-4-6-19/h2-8,15,24H,9-14,16H2,1H3

InChI Key

JOSUWWGBGUVDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCSC2=NN=C(N2C3=CC=CC=C3)CN4CCOCC4

Origin of Product

United States

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